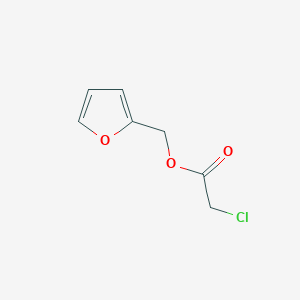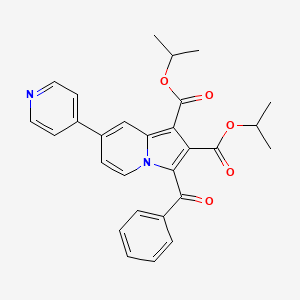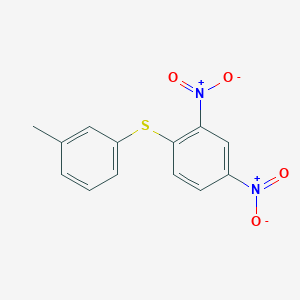
Bis(2,6-dichlorobenzoic) anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,6-dichlorobenzoic) anhydride: is a chemical compound with the molecular formula C14H6Cl4O3 and a molecular weight of 364.014 g/mol . It is an anhydride derivative of 2,6-dichlorobenzoic acid, characterized by the presence of two 2,6-dichlorobenzoic acid moieties linked through an anhydride bond. This compound is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,6-dichlorobenzoic) anhydride typically involves the reaction of 2,6-dichlorobenzoic acid with a dehydrating agent. Common dehydrating agents used in this synthesis include acetic anhydride or phosphorus pentachloride (PCl5). The reaction is usually carried out under reflux conditions to facilitate the formation of the anhydride bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .
化学反応の分析
Types of Reactions
Bis(2,6-dichlorobenzoic) anhydride undergoes various types of chemical reactions, including:
Hydrolysis: The anhydride bond can be hydrolyzed in the presence of water or aqueous bases to yield 2,6-dichlorobenzoic acid.
Substitution Reactions: The chlorine atoms in the aromatic ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Reduction: The compound can be reduced to form the corresponding alcohol derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous sodium hydroxide (NaOH) can be used as reagents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Hydrolysis: 2,6-dichlorobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Alcohol derivatives of the original compound.
科学的研究の応用
Bis(2,6-dichlorobenzoic) anhydride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving anhydrides.
Medicine: Research into potential pharmaceutical applications, including the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of bis(2,6-dichlorobenzoic) anhydride involves its reactivity as an anhydride. The compound can act as an acylating agent, transferring its acyl group to nucleophiles such as amines, alcohols, or thiols. This reactivity is facilitated by the electron-withdrawing effects of the chlorine atoms, which increase the electrophilicity of the carbonyl carbon atoms .
類似化合物との比較
Similar Compounds
2,6-Dichlorobenzoic acid: The parent acid from which the anhydride is derived.
2,4-Dichlorobenzoic anhydride: Another anhydride with similar reactivity but different substitution pattern.
2,6-Dichlorobenzoyl chloride: A related acyl chloride with similar applications in acylation reactions
Uniqueness
Bis(2,6-dichlorobenzoic) anhydride is unique due to its specific substitution pattern and the presence of two 2,6-dichlorobenzoic acid moieties. This structure imparts distinct reactivity and properties compared to other anhydrides and acylating agents .
特性
CAS番号 |
16442-10-7 |
|---|---|
分子式 |
C14H6Cl4O3 |
分子量 |
364.0 g/mol |
IUPAC名 |
(2,6-dichlorobenzoyl) 2,6-dichlorobenzoate |
InChI |
InChI=1S/C14H6Cl4O3/c15-7-3-1-4-8(16)11(7)13(19)21-14(20)12-9(17)5-2-6-10(12)18/h1-6H |
InChIキー |
CGDWAVBBLJTVDO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)OC(=O)C2=C(C=CC=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-[(2,4-dimethoxyphenyl)carbamoylamino]benzoate](/img/structure/B11950596.png)
![Methanamine, N-[(3-methoxyphenyl)methylene]-](/img/structure/B11950599.png)






![N-(4-fluorophenyl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanamide](/img/structure/B11950642.png)



![2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid](/img/structure/B11950668.png)
